2-Phenoxyethyl (chloroacetyl)carbamate
Description
2-Phenoxyethyl (chloroacetyl)carbamate is a carbamate derivative characterized by a phenoxyethyl group linked to a chloroacetyl-substituted carbamate moiety. For example, similar compounds are synthesized using chloroacetyl chloride with carbamate precursors under conditions involving coupling agents like EDC/HOBt or via microwave-assisted reactions . The chloroacetyl group is critical for reactivity, enabling further derivatization or participation in biological interactions.
Properties
CAS No. |
60359-78-6 |
|---|---|
Molecular Formula |
C11H12ClNO4 |
Molecular Weight |
257.67 g/mol |
IUPAC Name |
2-phenoxyethyl N-(2-chloroacetyl)carbamate |
InChI |
InChI=1S/C11H12ClNO4/c12-8-10(14)13-11(15)17-7-6-16-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,14,15) |
InChI Key |
XFECJQLRQXXIFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC(=O)NC(=O)CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
2-Phenoxyethyl N-Phenylcarbamate (CAS 7497-29-2)
- Structure: Features a phenoxyethyl group bonded to a phenylcarbamate (N-phenyl substitution).
- Properties : Polar surface area (PSA) is 47.56, indicating moderate polarity .
- Synthesis: Likely involves reaction of phenoxyethyl alcohol with phenyl isocyanate or via carbamate-forming reagents.
2-Chloroethyl N-(4-Methylphenyl)carbamate
- Structure : Chloroethyl chain attached to a p-tolylcarbamate group.
- Synthesis : Alkylation of 4-methylphenylcarbamate with 2-chloroethyl bromide .
- Lipophilicity : Chloroethyl groups generally increase lipophilicity compared to unsubstituted ethyl chains .
Phenyl (2-Chloro-4-Hydroxyphenyl)carbamate
- Structure : Phenyl group bonded to a carbamate with 2-chloro-4-hydroxyphenyl substitution.
Bioactivity and Mechanisms
Cytotoxicity and DNA Interactions
- 2-Phenoxyethyl 4-Hydroxybenzoate: Exhibits strong cytotoxicity against MCF-7 cells (IC50 < 62.5 µg/mL) due to inter-H-bond formation with DNA. In contrast, the 2-hydroxy isomer shows reduced activity (52% viability at 500 µg/mL) . This highlights the importance of substituent positioning, a trend that may extend to carbamates.
- Carbamate Conformations : Active carbamates often adopt a cis-arrangement, forming a "hairpin" structure that enhances target binding. However, some derivatives (e.g., those lacking specific substituents) fail to engage catalytic sites, reducing efficacy .
Enzyme Inhibition
Physicochemical Properties
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